ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C(7)H({11})N(_3)O(_2). This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of an amino group, a methyl group, and an ethyl ester group makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate typically begins with commercially available starting materials such as ethyl 2-bromoacetate and 1-methylimidazole.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.
Medicine
This compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1H-imidazole-5-carboxylate: Lacks the methyl group at the 1-position.
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Has a methyl ester instead of an ethyl ester.
2-Amino-1-methyl-1H-imidazole-5-carboxylic acid: The ester group is replaced by a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group on the imidazole ring. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-amino-3-methylimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLXRSUUJLZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615138 | |
Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177760-04-2 | |
Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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